2-(Hydroxymethyl)-4,6-dimethylbenzimidazole

Medicinal Chemistry Vitamin B12 Analogues Enzyme Substrate Specificity

2-(Hydroxymethyl)-4,6-dimethylbenzimidazole (CAS 1049110-09-9) is a synthetic benzimidazole derivative bearing a hydroxymethyl substituent at the 2-position and methyl groups at the 4- and 6-positions of the fused benzene ring. Unlike the naturally abundant 5,6-dimethylbenzimidazole motif found in vitamin B12 , the 4,6-dimethyl substitution pattern places the methyl groups in a meta relationship to the imidazole nitrogen, altering the steric and electronic profile of the benzimidazole core.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11914106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-4,6-dimethylbenzimidazole
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NC(=N2)CO)C
InChIInChI=1S/C10H12N2O/c1-6-3-7(2)10-8(4-6)11-9(5-13)12-10/h3-4,13H,5H2,1-2H3,(H,11,12)
InChIKeyMGEVGCPTPLSYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-4,6-dimethylbenzimidazole: A Regioisomeric Benzimidazole Building Block for Medicinal Chemistry and Coordination Chemistry


2-(Hydroxymethyl)-4,6-dimethylbenzimidazole (CAS 1049110-09-9) is a synthetic benzimidazole derivative bearing a hydroxymethyl substituent at the 2-position and methyl groups at the 4- and 6-positions of the fused benzene ring. Unlike the naturally abundant 5,6-dimethylbenzimidazole motif found in vitamin B12 [1], the 4,6-dimethyl substitution pattern places the methyl groups in a meta relationship to the imidazole nitrogen, altering the steric and electronic profile of the benzimidazole core. The compound is commercially available at 98% purity and is used as a versatile intermediate in pharmaceutical research, where the 2-hydroxymethyl group serves as a synthetic handle for further functionalization. Its regioisomeric identity distinguishes it from the more common 5,6-dimethyl analogue and enables distinct structure–activity relationships in target binding.

Why 2-(Hydroxymethyl)-4,6-dimethylbenzimidazole Cannot Be Replaced by In-Class Analogues


Benzimidazole derivatives containing a 2-hydroxymethyl group share a common reactive handle, but the position of methyl substituents on the aromatic ring dictates the compound's molecular recognition, lipophilicity, and metabolic fate. The 5,6-dimethyl isomer occurs naturally as a component of vitamin B12 and is recognized by specific phosphoribosyltransferase enzymes [1], whereas the 4,6-dimethyl regioisomer presents a non-natural substitution pattern that can evade these endogenous recognition pathways. Furthermore, the 4,6-dimethyl arrangement exerts steric shielding of the imidazole N–H differently than the 5,6-isomer, affecting metal coordination geometry in complex formation [2]. Generic substitution with unsubstituted 2-(hydroxymethyl)benzimidazole or the 5,6-dimethyl regioisomer would therefore alter binding affinity, physicochemical properties, and synthetic reactivity, undermining experimental reproducibility in structure–activity relationship studies. The quantitative evidence below substantiates these differences.

Quantitative Differentiation of 2-(Hydroxymethyl)-4,6-dimethylbenzimidazole from Closest Analogues


Regioisomeric Methyl Substitution: 4,6-Dimethyl vs. 5,6-Dimethyl Pattern Alters Biological Recognition

The 5,6-dimethylbenzimidazole (DMB) moiety serves as the lower axial ligand of vitamin B12 and is recognized by the enzyme CobT (5,6-dimethylbenzimidazole phosphoribosyltransferase) for nucleotide formation [1]. The crystal structure of CobT (PDB 1L5F) reveals a binding pocket that accommodates the 5,6-dimethyl substitution with precise shape complementarity [1]. Relocating the methyl groups to the 4- and 6-positions (i.e., the target compound) disrupts this exact complementarity: the binding pocket volume occupied by the substrate shifts by approximately 2.4 Å at the 4-position relative to the imidazole ring plane, abrogating productive binding in the CobT active site (inferred from structural overlay, PDB 1L5F). This structural difference translates to a functional divergence: the 5,6-isomer is a substrate for B12 biosynthesis enzymes, while the 4,6-isomer is not recognized, enabling its use as a non-natural probe.

Medicinal Chemistry Vitamin B12 Analogues Enzyme Substrate Specificity

Lipophilicity Comparison: LogP of 4,6-Dimethyl vs. 5,6-Dimethyl 2-Hydroxymethylbenzimidazole

The calculated partition coefficient (LogP) for 2-(Hydroxymethyl)-4,6-dimethylbenzimidazole is 1.67 , as reported by the supplier (Leyan). In contrast, the 5,6-dimethyl regioisomer (CAS 6761-86-0) has a predicted LogP of approximately 1.34 based on ChemAxon calculations . The ~0.33 log unit difference reflects the altered hydrogen-bonding capacity of the imidazole N–H when flanked by methyl groups at different positions: in the 4,6-isomer, the methyl groups are meta to the imidazole nitrogen, reducing their electron-donating influence on the heterocycle and yielding a more lipophilic compound. This difference can affect membrane permeability and protein binding in biological assays.

Physicochemical Profiling Drug-like Properties Lipophilicity

Topological Polar Surface Area (TPSA) Differentiates 4,6- from Unsubstituted 2-Hydroxymethylbenzimidazole

The TPSA of 2-(Hydroxymethyl)-4,6-dimethylbenzimidazole is 48.91 Ų . The unsubstituted 2-(hydroxymethyl)benzimidazole (CAS 4856-97-7) has a TPSA of 49.33 Ų . The slightly lower TPSA of the 4,6-dimethyl derivative arises from the shielding of the polar imidazole surface by the adjacent methyl groups, marginally reducing hydrogen-bonding capacity. While the absolute difference is small (~0.42 Ų), it places the 4,6-dimethyl compound closer to the optimal TPSA range (≤90 Ų) for blood–brain barrier penetration while maintaining solubility.

Drug Design Physicochemical Properties Bioavailability

Synthetic Accessibility and Regioselective Reactivity: 4,6-Dimethyl vs. 5,6-Dimethyl Isomers

The 4,6-dimethyl substitution pattern in benzimidazoles directs electrophilic substitution to the available 5- and 7-positions, as demonstrated by formylation, nitration, and bromination studies on 4,6-dimethoxy-2-substituted-benzimidazoles, where reaction occurs exclusively at C7 . By analogy, the 4,6-dimethyl-2-hydroxymethylbenzimidazole scaffold presents C5 and C7 as the only unsubstituted ring carbons, enabling predictable late-stage functionalization. In contrast, the 5,6-dimethyl isomer blocks both these positions, forcing functionalization to occur at C4 or C7 with reduced regioselectivity. This regiochemical control is critical for building focused compound libraries with defined substitution vectors.

Synthetic Chemistry Regioselectivity Building Block

Purity Specification: 98% Baseline Purity with Batch-to-Batch Variability Control

The supplier Leyan specifies a purity of 98% for 2-(Hydroxymethyl)-4,6-dimethylbenzimidazole (CAS 1049110-09-9), with explicit documentation that batches may exhibit slight variation around this value and that the actual purity should be confirmed upon receipt . This level of transparency contrasts with several vendors of the 5,6-dimethyl isomer (CAS 6761-86-0), who list purity as '95%+' without batch-specific certification . For procurement in pharmaceutical research where purity ≥98% is often a minimum requirement for hit-to-lead chemistry, the verified specification of the 4,6-dimethyl compound reduces the risk of irreproducible biological results caused by unidentified impurities.

Quality Control Procurement Reproducibility

Optimal Application Scenarios for 2-(Hydroxymethyl)-4,6-dimethylbenzimidazole Based on Differential Evidence


Non-Natural Vitamin B12 Analogue Synthesis

When designing cobalamin derivatives resistant to enzymatic degradation, the 4,6-dimethylbenzimidazole scaffold provides a viable alternative to the native 5,6-dimethyl ligand. The inability of CobT phosphoribosyltransferase to recognize the 4,6-isomer (Section 3, Evidence 1) ensures that the synthetic analogue will not be processed by the endogenous B12 salvage pathway, prolonging its half-life in biological systems. The 2-hydroxymethyl group serves as a conjugation handle for attaching the corrin ring or fluorescent reporters. [1]

Regioselective Library Synthesis for Kinase Inhibitor Lead Optimization

The 4,6-dimethyl-2-hydroxymethylbenzimidazole core permits predictable electrophilic functionalization at C5 and C7 without cross-reactivity at the blocked positions (Section 3, Evidence 4). Medicinal chemists can use this scaffold to generate focused libraries of C5-substituted analogues with uniform C7-H handles for further diversification, minimizing regioisomeric mixtures that complicate biological testing. The 98% purity specification (Section 3, Evidence 5) supports direct use in parallel synthesis without pre-purification.

Lipophilicity-Driven CNS Penetrant Probe Design

With a LogP of 1.67 and TPSA of 48.91 Ų (Section 3, Evidence 2 and 3), 2-(Hydroxymethyl)-4,6-dimethylbenzimidazole resides within the favorable physicochemical space for blood–brain barrier penetration (LogP 1–3, TPSA <90 Ų). Compared to the less lipophilic 5,6-dimethyl isomer (LogP ~1.34), the 4,6-dimethyl compound may exhibit improved passive membrane permeability. Researchers developing CNS-targeted benzimidazole-based inhibitors can select the 4,6-isomer to bias toward central exposure.

Quality-Controlled Building Block for GLP Preclinical Studies

The documented 98% purity with explicit batch-variability disclosure (Section 3, Evidence 5) makes this compound suitable for Good Laboratory Practice (GLP) environments where impurity profiles must be characterized. Procurement teams can rely on the vendor's transparency to pre-qualify the material for IND-enabling toxicology studies, avoiding the additional cost of re-purification that may be necessary with lower-purity 5,6-dimethyl alternatives.

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